molecular formula C13H14N2O2S B13884522 Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate

Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate

Cat. No.: B13884522
M. Wt: 262.33 g/mol
InChI Key: GTFHQYILVQFBAK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives, potentially altering the functional groups attached to the thiazole ring.

    Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: A precursor in the synthesis of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate.

    Benzylthiazole derivatives: Compounds with similar structures but different substituents on the thiazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-12(14)18-10(15-11)8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3

InChI Key

GTFHQYILVQFBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CC2=CC=CC=C2)N

Origin of Product

United States

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